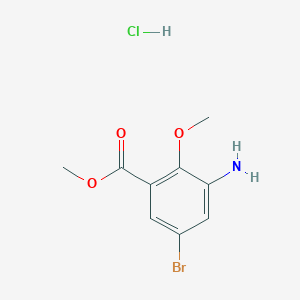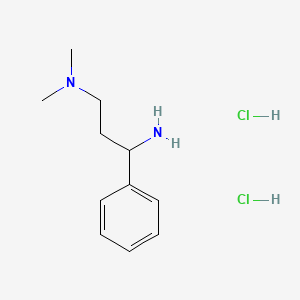
3-Dimethylamino-1-phenyl-propanamine dihydrochloride
Overview
Description
Scientific Research Applications
Application in Textile Dyeing
Specific Scientific Field
The specific scientific field is Textile Engineering and Polymer Science .
Summary of the Application
3-Dimethylamino-1-arylpropenones are used to create novel disperse dyes for dyeing polyester fabrics . These dyes are synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal .
Methods of Application or Experimental Procedures
The process of creating these new disperse dyes involves reacting enaminone derivatives with phenyldiazonium salt . The resulting dyes, 5a and 5b, are then used to dye polyester materials at 2% shade, either with or without using carriers, at different dyeing temperatures (70, 90, and 100 °C) .
Results or Outcomes
The colors’ resistance to light, rubbing, perspiration, and washing fastness was assessed . In an effort to show the additional value of these dyes, the expected biological activity of the synthetic dyes against fungus, yeast, and Gram-positive and Gram-negative bacteria was also assessed . Furthermore, zinc oxide nanoparticles were applied for polyester fabrics treatment to impact them a self-cleaning quality, increase their light fastness, enhance their antibacterial efficacy, and enhance UV protection .
Application in Anti-Inflammatory Activity
Specific Scientific Field
The specific scientific field is Pharmaceutical Biology .
Summary of the Application
N, N′-bis(3-dimethylamino-1-phenyl-propylidene) hydrazine dihydrochloride, also known as D1, has been studied for its anti-inflammatory activity .
Methods of Application or Experimental Procedures
The anti-inflammatory effect of D1 was investigated on carrageenan-induced edema . In addition, its effect on hyaluronidase-induced vascular permeability was also tested .
Results or Outcomes
D1 inhibited carrageenan-induced inflammation by 40, 20, and 10% at 50, 100, and 200mg kg−1 doses after 1 hour .
Application in Organic Synthesis
Specific Scientific Field
The specific scientific field is Organic Chemistry .
Summary of the Application
3-(Dimethylamino)-1-propylamine is widely used to functionalize various pharmacologically active medicinally important compounds .
Methods of Application or Experimental Procedures
This compound is used in the preparation of dimethylaminopropylamine surfactants .
Results or Outcomes
These surfactants exhibit biological activity against Gram-positive and negative bacteria and fungi .
Safety And Hazards
properties
IUPAC Name |
N',N'-dimethyl-1-phenylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-8-11(12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKCIFSNAHRFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylamino-1-phenyl-propanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



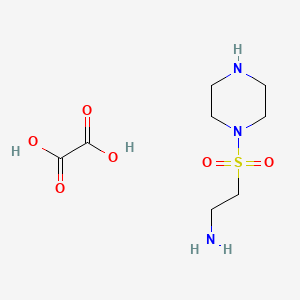
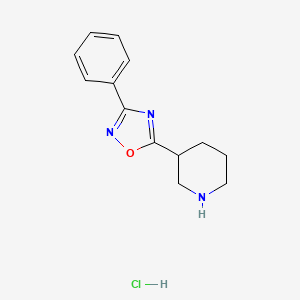
![4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B1421022.png)
![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)
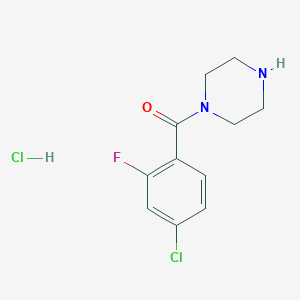
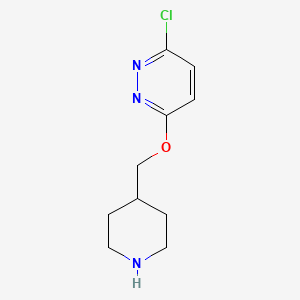
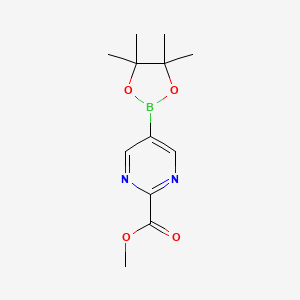

![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)
![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B1421035.png)
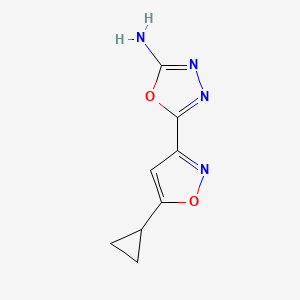
![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
